molecular formula C19H16O5 B562544 6-羟基华法林 CAS No. 17834-02-5

6-羟基华法林

货号: B562544
CAS 编号: 17834-02-5
分子量: 324.3 g/mol
InChI 键: IQWPEJBUOJQPDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-羟基华法林是华法林的羟基化代谢产物,华法林是一种广泛用于预防血栓形成的抗凝血药物。华法林本身是一种维生素 K 拮抗剂,可抑制各种凝血因子的生物活性形式的合成。 华法林的羟基化反应产生多种代谢产物,包括6-羟基华法林,它在药物的代谢和排泄中起着重要作用 .

科学研究应用

6-羟基华法林在化学、生物学、医学和工业领域有多种科学研究应用。在化学领域,它用于研究华法林的代谢途径及其与细胞色素 P450 酶的相互作用。在生物学领域,它有助于理解羟基化代谢产物在药物代谢和排泄中的作用。在医学领域,6-羟基华法林用于监测华法林的治疗水平,并研究其药代动力学和药效学。 在工业领域,它用于开发用于定量分析华法林及其代谢产物的分析方法 .

作用机制

6-羟基华法林的作用机制涉及它与细胞色素 P450 酶,特别是 CYP2C9 的相互作用。华法林羟基化为 6-羟基华法林是药物代谢的关键步骤。该过程通过将华法林转化为活性较低的代谢产物,降低了华法林的抗凝活性。 参与该过程的分子靶标包括细胞色素 P450 酶的活性位点,羟基化反应发生在这些位点 .

6. 与相似化合物的比较

6-羟基华法林是华法林的几种羟基化代谢产物之一。其他类似化合物包括 7-羟基华法林、8-羟基华法林和 10-羟基华法林。这些代谢产物中的每一个都是通过在分子上的不同位置对华法林进行羟基化而形成的。 6-羟基华法林的独特之处在于它与 CYP2C9 的特定相互作用,这使它有别于可能与其他细胞色素 P450 酶相互作用的其他羟基化代谢产物 .

准备方法

合成路线和反应条件: 6-羟基华法林是通过华法林的羟基化反应合成的。该过程主要由细胞色素 P450 酶催化,特别是 CYP2C9。

工业生产方法: 在工业环境中,6-羟基华法林的合成涉及使用手性液相色谱-串联质谱法 (LC-MS/MS) 来分离和鉴定华法林及其羟基化代谢物的对映异构体。 该方法确保了6-羟基华法林生产的高精度和准确性 .

化学反应分析

反应类型: 6-羟基华法林会发生各种化学反应,包括氧化、还原和取代反应。 主要的反应是羟基化反应,由细胞色素 P450 酶催化 .

常用试剂和条件: 羟基化反应通常涉及使用细胞色素 P450 酶,其中 CYP2C9 是负责形成 6-羟基华法林的主要酶。 反应条件包括氧气的存在以及 NADPH 作为辅助因子 .

形成的主要产物: 华法林羟基化反应形成的主要产物是 6-羟基华法林。 其他羟基化代谢产物包括 7-羟基华法林和 8-羟基华法林 .

相似化合物的比较

6-Hydroxy Warfarin is one of several hydroxylated metabolites of Warfarin. Other similar compounds include 7-Hydroxy Warfarin, 8-Hydroxy Warfarin, and 10-Hydroxy Warfarin. Each of these metabolites is formed through the hydroxylation of Warfarin at different positions on the molecule. The uniqueness of 6-Hydroxy Warfarin lies in its specific interaction with CYP2C9, which distinguishes it from other hydroxylated metabolites that may interact with different cytochrome P450 enzymes .

生物活性

6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulation therapy and minimizing adverse effects. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of 6-hydroxywarfarin, supported by data tables and relevant case studies.

Overview of Warfarin and Its Metabolites

Warfarin is primarily used to prevent thromboembolic events in various clinical settings. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. The drug undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several active and inactive metabolites, including 6-hydroxywarfarin.

Metabolism of 6-Hydroxywarfarin

6-Hydroxywarfarin is produced mainly through the oxidation of warfarin by cytochrome P450 2C9 (CYP2C9) and CYP2C19. The metabolic pathways for warfarin are stereoselective, with different enantiomers (R- and S-warfarin) yielding distinct profiles of metabolites:

Metabolite Enzyme Involved Activity
6-HydroxywarfarinCYP2C9Weaker vitamin K antagonist
7-HydroxywarfarinCYP2C9Inactive
10-HydroxywarfarinCYP3A4Active

This table summarizes the key metabolites of warfarin and their enzymatic pathways, highlighting the role of CYP enzymes in determining the pharmacological activity of these compounds.

Pharmacological Activity

6-Hydroxywarfarin exhibits weaker anticoagulant activity compared to its parent compound, warfarin. Research indicates that while it can still inhibit vitamin K epoxide reductase (VKOR), its efficacy is significantly lower than that of warfarin itself . The reduced activity can be attributed to its structural modifications which affect binding affinity to VKOR.

Clinical Implications

The presence of 6-hydroxywarfarin in plasma can impact patient responses to warfarin therapy. Variability in metabolism due to genetic polymorphisms in CYP2C9 can lead to differences in drug efficacy and safety profiles among patients. For instance, individuals with certain polymorphisms may experience increased levels of 6-hydroxywarfarin, potentially leading to reduced anticoagulation effectiveness or increased risk of thrombosis .

Case Studies

  • Pharmacogenetics Study : A study evaluated the correlation between INR (International Normalized Ratio) levels and various warfarin metabolites, including 6-hydroxywarfarin. It was found that monitoring levels of hydroxywarfarins could provide additional insights into anticoagulation status compared to traditional warfarin monitoring alone .
  • Metabolic Pathway Analysis : Another research project focused on identifying the metabolic pathways leading to 6-hydroxywarfarin formation. It demonstrated that variations in CYP2C9 activity significantly influenced the concentration of this metabolite in patients undergoing anticoagulation therapy .

属性

IUPAC Name

4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939073
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17834-02-5
Record name 6-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxywarfarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYWARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?

A1: While 6-hydroxywarfarin is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that 6-hydroxywarfarin may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.

Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to 6-hydroxywarfarin?

A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to 6-hydroxywarfarin, phenylbutazone could potentially lead to an increase in 6-hydroxywarfarin formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of 6-hydroxywarfarin from R-warfarin.

Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?

A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.

Q4: What are the primary routes of excretion for 6-hydroxywarfarin in rats?

A4: Studies in rats demonstrate that 6-hydroxywarfarin is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as 6-hydroxywarfarin. This suggests that biliary excretion plays a major role in the elimination of 6-hydroxywarfarin in rats.

Q5: How is 6-hydroxywarfarin metabolized further in the liver?

A5: Studies using rat hepatocytes in primary culture show that 6-hydroxywarfarin undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of 6-hydroxywarfarin, which are then excreted from the liver.

Q6: What analytical techniques are used to study 6-hydroxywarfarin?

A6: Various analytical techniques are employed to study 6-hydroxywarfarin, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of 6-hydroxywarfarin and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []

Q7: Are there any known drug interactions involving fluconazole and 6-hydroxywarfarin formation?

A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate 6-hydroxywarfarin, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of 6-hydroxywarfarin. Further research is needed to fully understand this potential interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。